cadmium(2+);12-hydroxyoctadecanoate

Description

Contextualization within Metal Carboxylates and Hydroxylated Fatty Acid Derivatives

Cadmium(2+);12-hydroxyoctadecanoate (B1258542) belongs to the broad class of chemical compounds known as metal carboxylates, or metallic soaps. These are formed by the reaction of a metal with a carboxylic acid. industrialchemicals.gov.au In this case, the divalent cadmium ion (Cd²⁺) combines with two molecules of 12-hydroxyoctadecanoic acid. industrialchemicals.gov.auindustrialchemicals.gov.au

The 12-hydroxyoctadecanoic acid component is a hydroxylated fatty acid, specifically a derivative of stearic acid with a hydroxyl group at the 12th carbon position. atamanchemicals.com This hydroxyl group imparts unique properties to the fatty acid and its derivatives, influencing their physical and chemical behavior. The presence of this functional group is a key factor in the applications of its metal salts. atamanchemicals.comatamankimya.com

Metal salts of 12-hydroxyoctadecanoic acid, including those of lithium, calcium, and barium, are widely used in various industrial applications, particularly as thickening agents in lubricating greases. atamankimya.comchemicalbook.comscispace.com The specific metal cation plays a significant role in determining the properties of the resulting soap.

Evolution of Research Interest in Cadmium(2+);12-hydroxyoctadecanoate

Historically, cadmium compounds, including cadmium stearate (B1226849), saw use as heat and light stabilizers in polyvinyl chloride (PVC). wikipedia.orgwikipedia.org The stabilizing effect of cadmium carboxylates on PVC led to an increase in their use in the 1970s and 1980s. wikipedia.org Barium-cadmium stabilizers were particularly noted for imparting excellent heat stability and weatherability to PVC compounds used in outdoor applications like window profiles and roofing membranes. seepvcforum.comgzbaisha.com

However, due to concerns over the toxicity of cadmium, its use in many applications, including PVC stabilization, has been phased out, particularly in regions like the European Union. wikipedia.orgseepvcforum.comgzbaisha.com This has led to a shift in research towards finding safer and more environmentally friendly alternatives, such as calcium-zinc stabilizers. gzbaisha.comgoogle.com

Current research on cadmium carboxylates is often focused on understanding their coordination chemistry, structural properties, and potential applications in areas like sensors and catalysis. researchgate.netuab.catnih.govmdpi.com While the direct industrial use of this compound has diminished due to environmental and health concerns, the study of its properties contributes to the broader understanding of metal carboxylate chemistry.

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of this compound lies in its role as a model compound for studying the interactions between heavy metal ions and fatty acids. Research into its structure and behavior can provide insights into the mechanisms of metal soap formation and their function as stabilizers and lubricants. wikipedia.orgacs.org

A notable research gap is the limited availability of detailed physical and chemical property data specifically for this compound in publicly accessible literature. industrialchemicals.gov.au While information exists for the more common cadmium stearate, specific data for the hydroxylated version is less prevalent. industrialchemicals.gov.au

Further investigation into the thermal stability and decomposition pathways of this compound could provide valuable information for understanding the behavior of metal carboxylates under thermal stress. rsc.org Additionally, comparative studies with other metal 12-hydroxystearates could further elucidate the role of the cadmium cation in determining the compound's properties. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Property | Value | Compound |

| Molecular Formula | C36H66CdO6 | Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate |

| Molecular Weight | 707.3 g/mol | Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate |

| Molecular Formula | C36H70CdO6 | Cadmium bis(12-hydroxyoctadecanoate) |

| Molecular Weight | 711.32 g/mol | Cadmium bis(12-hydroxyoctadecanoate) |

| Melting Point | 105–115°C | Cadmium distearate |

Structure

2D Structure

Properties

CAS No. |

69121-20-6 |

|---|---|

Molecular Formula |

C36H70CdO6 |

Molecular Weight |

711.4 g/mol |

IUPAC Name |

cadmium(2+);12-hydroxyoctadecanoate |

InChI |

InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |

InChI Key |

GZAFZVLKVLWJJD-UHFFFAOYSA-L |

Canonical SMILES |

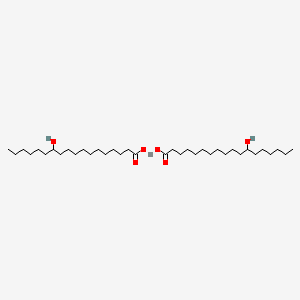

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cadmium 2+ ;12 Hydroxyoctadecanoate

Chemical Routes for Cadmium 12-Hydroxyoctadecanoate (B1258542) Synthesis

The most common method for synthesizing cadmium(2+);12-hydroxyoctadecanoate is through a double decomposition or metathesis reaction. This process involves two main steps: the saponification of 12-hydroxyoctadecanoic acid and the subsequent reaction with a soluble cadmium salt.

Step 1: Saponification of 12-Hydroxyoctadecanoic Acid

In this initial step, 12-hydroxyoctadecanoic acid is neutralized with an alkali, typically sodium hydroxide (B78521) (NaOH), to form the corresponding sodium salt, sodium 12-hydroxyoctadecanoate vulcanchem.com. The reaction is generally carried out in an aqueous medium. The chemical equation for this reaction is as follows:

C₁₈H₃₆O₃ + NaOH → C₁₈H₃₅NaO₃ + H₂O vulcanchem.com

Alternatively, 12-hydroxyoctadecanoic acid can be prepared by the hydrogenation of ricinoleic acid, which is derived from castor oil, followed by saponification wikipedia.org.

Step 2: Metathesis Reaction with a Cadmium Salt

The resulting sodium 12-hydroxyoctadecanoate solution is then treated with a solution of a soluble cadmium salt, such as cadmium sulfate (B86663) (CdSO₄) or cadmium chloride (CdCl₂). This leads to the precipitation of the water-insoluble this compound. The choice of the cadmium salt can affect the characteristics of the final product.

The general reaction is:

2 C₁₈H₃₅NaO₃ + CdSO₄ → Cd(C₁₈H₃₅O₃)₂↓ + Na₂SO₄

A similar reaction occurs with cadmium chloride:

2 C₁₈H₃₅NaO₃ + CdCl₂ → Cd(C₁₈H₃₅O₃)₂↓ + 2 NaCl

The precipitated this compound is then separated by filtration, washed with water to remove any soluble byproducts, and dried.

Another potential, though less common, route is the direct reaction of 12-hydroxyoctadecanoic acid with a cadmium compound like cadmium oxide or cadmium hydroxide. This method, sometimes referred to as the fusion process, typically requires elevated temperatures to drive the reaction to completion.

Influence of Reaction Parameters on Product Yield and Purity

The yield and purity of the synthesized this compound are highly dependent on the careful control of several reaction parameters. These include temperature, pH, concentration of reactants, and stirring rate.

| Parameter | Effect on Yield and Purity |

| Temperature | Influences the rate of reaction and the solubility of the reactants and products. Optimal temperature control is crucial for achieving a complete reaction and obtaining a precipitate with desirable physical characteristics for filtration. For the saponification of stearic acid, a precursor to a similar metallic soap, temperatures are often maintained around 80-85°C alfa-chemistry.com. |

| pH | The pH of the reaction medium is critical, particularly during the precipitation step. Proper pH control ensures the complete precipitation of the cadmium salt and minimizes the formation of cadmium hydroxide or basic cadmium salts as impurities. |

| Concentration of Reactants | The stoichiometry of the reactants must be carefully controlled to ensure complete conversion and to avoid excess unreacted starting materials in the final product. The concentration can also affect the particle size and morphology of the precipitate. |

| Stirring Rate | Adequate agitation is necessary to ensure thorough mixing of the reactants, which promotes a uniform reaction and leads to a more homogeneous product. The stirring rate can also influence the particle size of the precipitate. |

| Washing and Drying | Thorough washing of the precipitate is essential to remove soluble impurities, such as sodium sulfate or sodium chloride. The drying temperature and duration must be controlled to remove water without causing thermal decomposition of the product. |

Detailed research findings on the specific impact of these parameters on this compound are not extensively documented in publicly available literature. However, the principles observed in the synthesis of other cadmium carboxylates, such as cadmium stearate (B1226849), provide a strong indication of their importance. For instance, in the production of cadmium stearate, a yield of 99% has been reported with careful control of reaction conditions google.com.

Development of Green Chemistry Approaches for this compound Production

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of chemical compounds, including metallic soaps. The primary goals are to reduce waste, use less hazardous substances, and improve energy efficiency.

Potential green chemistry approaches applicable to the production of this compound include:

Use of Renewable Starting Materials: Utilizing 12-hydroxyoctadecanoic acid derived from castor oil, a renewable vegetable oil, is an inherently green aspect of this synthesis.

Solvent-Free or Alternative Solvent Systems: While water is a relatively benign solvent, research into solid-state synthesis or the use of greener solvent alternatives could reduce water consumption and wastewater generation. Mechanochemistry, which involves reactions in the solid state by grinding, has been explored for the synthesis of other metal carboxylates and offers a potential solvent-free route mdpi.com.

Energy Efficiency: Employing methods that require lower temperatures and shorter reaction times, such as microwave-assisted or ultrasound-assisted synthesis, could significantly reduce energy consumption compared to traditional heating methods nih.gov.

Waste Reduction: Optimizing reaction conditions to achieve near-quantitative yields and designing processes that allow for the recycling of byproducts would minimize waste generation.

Advanced Structural Characterization of Cadmium 2+ ;12 Hydroxyoctadecanoate

X-ray Diffraction Analysis for Crystalline and Supramolecular Architectures

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of crystalline materials. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Obtaining a single crystal of sufficient quality is the primary challenge for this technique, and it has been noted that long-chain fatty acids and their salts can be difficult to crystallize. units.itnih.gov However, if a suitable crystal of cadmium(2+);12-hydroxyoctadecanoate (B1258542) were obtained, single crystal X-ray diffraction would provide a detailed atomic-level picture of its structure. kek.jpmdpi.comresearchgate.net

The analysis would reveal:

The coordination geometry of the cadmium(II) ion: It would show how many 12-hydroxyoctadecanoate ligands are coordinated to each cadmium ion and through which atoms (carboxylate oxygen and possibly the hydroxyl oxygen). The coordination could be, for example, tetrahedral, octahedral, or a more complex polymeric arrangement. nih.gov

The conformation of the alkyl chains: The diffraction data would show whether the long hydrocarbon chains are in a fully extended, all-trans conformation or if there are any gauche conformations. oup.com

The molecular packing: It would elucidate how the molecules are arranged in the unit cell, including the formation of lamellar (layered) structures, which are common for fatty acids and their salts. oup.commdpi.com The analysis would also reveal the nature and extent of intermolecular interactions, such as van der Waals forces between the alkyl chains and hydrogen bonding involving the hydroxyl groups. units.itnih.gov

In the absence of a single crystal structure for cadmium(2+);12-hydroxyoctadecanoate, valuable insights can be drawn from the crystal structures of related compounds, such as DL-12-hydroxystearic acid and other cadmium carboxylates. nih.govoup.com For DL-12-hydroxystearic acid, X-ray diffraction has shown a lamellar structure with hydrogen bonding between the carboxyl groups and also involving the hydroxyl groups. oup.com It is expected that this compound would also adopt a layered structure, with the cadmium ions forming ionic layers interspersed with the organic alkyl chains.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cadmium 12-hydroxystearate |

| 12-Hydroxystearic acid |

| Cadmium stearate (B1226849) |

| DL-12-Hydroxystearic acid |

| Cadmium(II) |

| Cadmium carboxylates |

Powder X-ray Diffraction (XRD) for Bulk Crystalline Phases and Crystallinity

Powder X-ray Diffraction (XRD) is a fundamental technique for investigating the bulk crystalline structure of this compound. As with other metal soaps, this compound exhibits a characteristic layered structure. scribd.comresearchgate.net The cadmium ions form planar layers, which are sandwiched by the hydrocarbon chains of the 12-hydroxyoctadecanoate anions arranged in a parallel fashion on both sides. researchgate.net This arrangement results in a lamellar crystalline structure with a defined bilayer distance.

XRD patterns of metal stearates typically show a series of diffraction peaks at low 2θ angles, which correspond to the (00l) reflections from the lamellar planes. scispace.com These reflections are integral multiples of a fundamental long spacing, which represents the thickness of the bilayer. For instance, studies on analogous compounds like calcium stearate have identified diffraction peaks corresponding to third, fourth, fifth, and higher-order diffactions of the bilayer distance. scispace.com From the 2θ values of these peaks, the bilayer distance can be precisely calculated using Bragg's Law. The presence of sharp and well-defined peaks in the XRD pattern is indicative of a high degree of crystallinity in the bulk powder.

Table 1: Representative XRD Data Interpretation for Metal Stearates

| Diffraction Angle (2θ) | Miller Indices (hkl) | Interpretation | Reference |

|---|---|---|---|

| Low angles (e.g., <10°) | (00l) series | Corresponds to the long spacing of the lamellar bilayer structure. | scispace.com |

Note: This table is illustrative of typical data obtained for metal stearates. Specific 2θ values for this compound would require experimental data.

Grazing Incidence X-ray Diffraction (GIXD) for Thin Film Structures

When this compound is prepared as a thin film, for instance, using the Langmuir-Blodgett technique, Grazing Incidence X-ray Diffraction (GIXD) is the method of choice for structural characterization. scispace.comresearchgate.net This surface-sensitive technique directs X-rays at a very shallow angle to the film's surface, allowing for the determination of the in-plane crystal structure and the orientation of the molecules relative to the substrate. nih.govspringernature.com

Studies on multilayer thin films of the closely related cadmium stearate have provided significant insights. uq.edu.au At room temperature, GIXD patterns reveal that the hydrocarbon chains are oriented perpendicular to the substrate surface. The in-plane structure can be indexed to a specific unit cell, such as a centered rectangular unit cell. uq.edu.au

Furthermore, GIXD is invaluable for studying structural changes as a function of temperature. For cadmium stearate films, as the temperature increases, an anisotropic expansion of the unit cell is observed. uq.edu.au At a critical transition temperature, a phase transition occurs, transforming the layered crystalline structure into a hexagonal array of rod-like structures. uq.edu.au In this high-temperature phase, the rods are oriented parallel to the film's surface, with a core composed of cadmium cations and carboxylate groups, surrounded by disordered aliphatic chains. uq.edu.au This detailed structural information at the molecular level is crucial for understanding the properties of thin films in various applications.

Table 2: Structural Parameters of Cadmium Stearate Thin Films from GIXD

| Parameter | Room Temperature Phase | High Temperature Phase (~100 °C) | Reference |

|---|---|---|---|

| Structure | Layered 3D crystal | Hexagonal array of rods | uq.edu.au |

| Unit Cell (in-plane) | Centered rectangular | Hexagonal | uq.edu.au |

| Chain Orientation | Normal to surface | Disordered around rod core | uq.edu.au |

| Core Diameter (rod) | N/A | ~6.7 Å | uq.edu.au |

Note: Data is for cadmium stearate, a close analogue of this compound.

Microscopic Techniques for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) for Surface Topography and Aggregate Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of this compound powders and aggregates. SEM images provide direct information about particle shape, size distribution, and the texture of the material's surface at the micro- and nanoscale.

For related metal stearates, SEM analysis has shown that they often form lamellar or platelet-like crystal morphologies. scispace.com These platelets can agglomerate into larger particles. In the case of this compound, one would expect to observe similar structures, reflecting the underlying layered crystalline arrangement confirmed by XRD. SEM can reveal how these platelets are stacked and organized, providing insights into the material's bulk texture. When coupled with Energy Dispersive X-ray (EDX) analysis, SEM can also confirm the elemental composition of the sample, verifying the presence of cadmium, carbon, and oxygen and ensuring the absence of impurities. scispace.comsisef.org The morphology observed via SEM is critical for understanding the material's properties such as flowability, dispersibility, and surface area.

Transmission Electron Microscopy (TEM) for Internal Structures of Self-Assemblies

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal structures of self-assembled aggregates of this compound. nanoscience.com This is particularly relevant for studying organogels or other nanostructured materials formed by this compound. The hydroxyl group on the 12-hydroxyoctadecanoate chain can participate in hydrogen bonding, leading to the formation of self-assembled fibrillar networks that can immobilize solvents, forming a gel. researchgate.netnih.gov

TEM can directly visualize these nanoscale fibers, revealing their dimensions (diameter and length), morphology (e.g., twisted or flat ribbons), and the extent of their interconnected network. In studies of cadmium-containing nanomaterials and other metal-organic structures, TEM has been used to observe the precise shape and crystallinity of individual nanoparticles or nanofibers. researchgate.netresearchgate.net High-resolution TEM (HR-TEM) can even resolve the lattice fringes within a single nanocrystal, providing direct evidence of its crystalline nature. researchgate.net For this compound self-assemblies, TEM would be instrumental in understanding the fundamental building blocks of the superstructure.

Confocal Laser Scanning Microscopy for Three-Dimensional Structural Mapping

Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique used to create high-resolution, three-dimensional reconstructions of a sample by acquiring images from thin optical sections. ucc.ieconfocalnl.com While often used in biological sciences, CLSM can also be applied to materials science, particularly for characterizing fluorescently-labeled or naturally fluorescent materials. researchgate.net

For this compound, CLSM could be employed to map the three-dimensional architecture of its self-assembled networks within a matrix, such as an organogel, without disrupting the delicate structure. nih.gov By introducing a fluorescent probe that preferentially associates with either the cadmium-rich domains or the hydrocarbon chains, different components of the superstructure could be selectively visualized. This would allow for a detailed 3D mapping of the network's porosity, connectivity, and spatial distribution. The ability to optically section the sample non-invasively makes CLSM a valuable tool for understanding the complex three-dimensional organization of these materials, complementing the 2D surface information from SEM and the high-resolution internal details from TEM. mdpi.com

Thermal Analysis and Thermochemical Behavior of Cadmium 2+ ;12 Hydroxyoctadecanoate

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Residue Formation

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability and decomposition profile of materials. For cadmium carboxylates, TGA reveals the temperature ranges of decomposition and the nature of the final residue.

Studies on a range of cadmium soaps, including caproate, caprylate, caprate, laurate, and myristate, have shown that their thermal decomposition is a zero-order kinetic process. ripublication.com This indicates that the rate of decomposition is constant and independent of the concentration of the reactant. The activation energies for the decomposition of these cadmium soaps were found to be in the range of 5.73 to 21.76 kcal/mol. ripublication.com It is anticipated that cadmium(2+);12-hydroxyoctadecanoate (B1258542) would exhibit similar zero-order decomposition kinetics.

The decomposition of cadmium carboxylates typically proceeds in stages. For instance, the thermal decomposition of a cadmium perchlorate (B79767) complex with hexamethylenetetramine results in cadmium oxide as the final, highly thermally stable residue. biointerfaceresearch.com Similarly, studies on zinc and cadmium dithiocarbamate (B8719985) complexes show decomposition to form metal sulfides, which further oxidize to metal oxides as the final products. nih.gov Based on these findings, the thermal decomposition of cadmium(2+);12-hydroxyoctadecanoate in an inert atmosphere is expected to initially form cadmium carbonate, which then further decomposes to cadmium oxide (CdO) at higher temperatures. In the presence of air, the organic component would undergo oxidative decomposition.

Table 1: Anticipated TGA Data for this compound Decomposition

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Products |

| Initial Decomposition | 300 - 450 | Variable | Volatile organic fragments, Cadmium Carbonate |

| Final Decomposition | > 450 | Variable | Cadmium Oxide (CdO) |

Note: The temperature ranges and mass loss percentages are estimations based on the behavior of similar cadmium carboxylates and metal hydroxystearates. Actual values would require experimental verification for this specific compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetic Processes

Differential scanning calorimetry measures the heat flow associated with thermal transitions in a material as a function of temperature. This technique is invaluable for identifying melting points, crystallization events, and other phase transitions.

For metal hydroxystearates, DSC studies reveal complex thermal behaviors. For example, lithium 12-hydroxystearate exhibits multiple transitions upon heating, which are dependent on the surrounding atmosphere. researchgate.net In the case of this compound, DSC analysis would be expected to show an endothermic peak corresponding to its melting point. The presence of the hydroxyl group and the cadmium ion will influence the crystal packing and thus the melting temperature and enthalpy of fusion compared to unsubstituted cadmium stearate (B1226849).

Table 2: Expected DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | To be determined | To be determined | To be determined |

| Crystallization (on cooling) | To be determined | To be determined | To be determined |

Note: Specific values for onset temperature, peak temperature, and enthalpy require experimental DSC analysis of this compound.

Investigation of Thermoreversible Transitions and Gel-Sol Behavior

12-hydroxystearic acid is a well-known organogelator, capable of forming thermoreversible gels in a variety of organic solvents. researchgate.net This gelation occurs through the self-assembly of the molecules into a fibrous network, driven by hydrogen bonding. The transition between the gel and sol (liquid) state is thermally reversible, meaning the gel can be melted to a sol upon heating and will reform upon cooling.

The gel-sol transition temperature is a critical parameter of these systems and can be influenced by several factors, including the solvent, the concentration of the gelator, and the presence of other additives. For instance, in a hydrogel system based on 12-hydroxystearic acid and a long-chain amidoamine derivative, the gel-sol transition temperature could be controlled by tuning the concentrations of the components. elsevierpure.com

For this compound, the presence of the cadmium ion is expected to significantly impact the gel-sol behavior. The cadmium ion can coordinate with the carboxylate and hydroxyl groups of the 12-hydroxyoctadecanoate molecules, potentially strengthening the gel network and leading to a higher gel-sol transition temperature compared to the free acid. The coordination of the cadmium ion could also influence the morphology of the self-assembled fibrillar network. The gelation-degelation process is expected to remain thermoreversible.

Stability Studies under Varied Thermal Conditions

The thermal stability of this compound is a key determinant of its suitability for high-temperature applications. Stability studies involve subjecting the compound to different thermal conditions over time and analyzing any degradation.

As indicated by TGA studies on related compounds, cadmium carboxylates generally exhibit good thermal stability. ripublication.com The decomposition of this compound is expected to commence at temperatures above 300°C. The stability can be influenced by the atmosphere. In an inert atmosphere like nitrogen, the decomposition pathway is typically different from that in an oxidative atmosphere like air. researchgate.net

The presence of the hydroxyl group in the 12-hydroxyoctadecanoate moiety can also affect thermal stability. It may provide an additional site for intermolecular interactions, potentially increasing the stability of the crystal lattice. However, it could also be a point of initiation for thermal degradation under certain conditions. Long-term stability studies at moderately elevated temperatures would be necessary to fully characterize the performance of this compound in practical applications.

Rheological Investigations of Cadmium 2+ ;12 Hydroxyoctadecanoate Systems

Characterization of Viscoelastic Properties in Gels and Colloidal Suspensions

Gels and colloidal suspensions formed with cadmium(2+);12-hydroxyoctadecanoate (B1258542) exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. This dual nature is a hallmark of structured fluids where a network of the gelling agent, in this case, cadmium(2+);12-hydroxyoctadecanoate, entraps a liquid solvent.

The viscoelastic properties are typically characterized using oscillatory rheometry. In these tests, a small, oscillating stress or strain is applied to the sample, and the resulting strain or stress is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, indicating the energy stored in the material during deformation, while the loss modulus signifies the viscous component, representing the energy dissipated as heat.

For a well-structured gel of this compound, the storage modulus (G') is typically higher than the loss modulus (G'') at low frequencies, indicating a predominantly solid-like behavior. This signifies the presence of a stable internal network. As the frequency of oscillation increases, the response of the material may change, providing information about the relaxation times of the polymer-like chains within the gel structure.

Correlation between Supramolecular Assembly and Rheological Response

The rheological properties of this compound systems are intrinsically linked to the supramolecular assembly of the molecules. 12-hydroxystearic acid and its salts are known to self-assemble into long, crystalline fibers through hydrogen bonding and van der Waals interactions. In the case of this compound, the cadmium ions act as junction points, linking the carboxylate groups of the 12-hydroxyoctadecanoate chains. The hydroxyl groups along the fatty acid chains also contribute significantly to the formation of a three-dimensional network through hydrogen bonding.

Yield Stress, Storage Modulus, and Loss Modulus Measurements

Yield stress is a critical parameter for many applications of this compound gels, such as in lubricating greases. It is the minimum stress required to initiate flow. Below the yield stress, the material behaves as a solid, deforming elastically. Above the yield stress, the network structure breaks down, and the material begins to flow like a liquid. A higher yield stress indicates a stronger gel network.

The storage modulus (G') and loss modulus (G'') are key indicators of the viscoelastic nature of these systems. In a typical stress sweep experiment, G' remains constant in the linear viscoelastic region (LVR) and then decreases as the applied stress exceeds the yield stress, signifying the breakdown of the gel structure. The point at which G' and G'' cross over is often associated with the transition from a solid-like to a liquid-like state.

Interactive Table 1: Representative Viscoelastic Properties of a 12-Hydroxystearate Metal Soap Gel

The following table provides an example of how storage and loss moduli might vary with applied stress for a generic 12-hydroxystearate metal soap gel, illustrating the concepts of the linear viscoelastic region and yield stress. (Note: These are illustrative values and not specific to this compound).

| Applied Stress (Pa) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Dominant Behavior |

| 0.1 | 5000 | 500 | Elastic |

| 1 | 5000 | 500 | Elastic |

| 10 | 5000 | 500 | Elastic |

| 50 | 4800 | 600 | Elastic |

| 100 | 3500 | 1500 | Viscoelastic |

| 200 | 1000 | 2000 | Viscous |

Thixotropy and Time-Dependent Rheological Phenomena

Thixotropy is a time-dependent shear thinning property. Materials are considered thixotropic if their viscosity decreases over time under constant shear and then recovers when the shear is removed. This behavior is characteristic of many gels formed by metallic soaps, and systems containing this compound are expected to exhibit thixotropy.

This phenomenon is a direct consequence of the breakdown and reformation of the supramolecular network. When shear is applied, the fibrous network is disrupted, leading to a decrease in viscosity and allowing the material to flow. Upon cessation of shear, the network has the ability to reform, and the viscosity increases, approaching its original value over a characteristic time scale.

The degree and rate of thixotropic recovery are crucial for applications where the material is subjected to cycles of shear and rest. For instance, in a lubricating grease, it is desirable for the grease to thin under shear to lubricate moving parts effectively but to thicken at rest to stay in place and prevent leakage. The thixotropic behavior can be quantified by performing step-shear rate tests or by observing the hysteresis loop in a plot of shear stress versus shear rate.

Self Assembly and Supramolecular Organization of Cadmium 2+ ;12 Hydroxyoctadecanoate

Formation and Characterization of Monolayers and Langmuir-Blodgett Films

At the air-water interface, cadmium(2+);12-hydroxyoctadecanoate (B1258542), like other long-chain fatty acid salts, can form organized monomolecular layers, known as Langmuir films. The cadmium ions in the subphase interact with the carboxylate head groups of 12-hydroxyoctadecanoate molecules spread on the water surface. This interaction leads to the formation of a cadmium complex. ias.ac.in The stability and structure of these films can be studied using surface pressure-area (π-A) isotherms.

These organized monolayers can be transferred onto solid substrates to create Langmuir-Blodgett (LB) films. ias.ac.inrsc.org The transfer process typically results in a Y-type deposition, where the layers are deposited in a head-to-head and tail-to-tail arrangement. ias.ac.in Characterization techniques such as Fourier-transform infrared (FT-IR) spectroscopy are crucial for confirming the formation of the cadmium salt within the LB film and for assessing the conformational order of the hydrocarbon chains. ias.ac.in For instance, the analysis of the asymmetric and symmetric stretching vibrations of the carboxylate group can confirm the complexation of cadmium ions. ias.ac.in

In contrast to the ordered structures formed by some other fatty acid salts on substrates like mica, Langmuir-Blodgett films of cadmium fatty acid salts on amorphous silicon oxide have been observed to have a disordered monolayer structure. nih.gov However, the introduction of cadmium sulfide (B99878) (CdS) nanoparticles into the hydrophilic interlayers of cadmium stearate (B1226849) LB films has been achieved by exposure to hydrogen sulfide gas, demonstrating the potential for creating nanostructured hybrid materials. rsc.org

| Technique | Observation | Reference |

| Surface Pressure-Area (π-A) Isotherms | Characterizes the stability and compressibility of the monolayer at the air-water interface. | ias.ac.in |

| Langmuir-Blodgett (LB) Deposition | Typically forms Y-type films with head-to-head and tail-to-tail arrangement. | ias.ac.in |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the formation of the cadmium-carboxylate complex and evaluates the conformational order of the alkyl chains. | ias.ac.in |

| Atomic Force Microscopy (AFM) | Can reveal the surface morphology and ordering of the deposited films. | nih.gov |

Organogelation Mechanisms and Gelator Network Formation

Cadmium(2+);12-hydroxyoctadecanoate can act as a low molecular weight organogelator, capable of immobilizing organic liquids at low concentrations. This gelation process is a consequence of the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent.

The presence of a chiral center at the C12 position of the 12-hydroxyoctadecanoate backbone plays a pivotal role in directing the formation of helical supramolecular structures. For related 12-hydroxystearate systems, it has been established that the chirality of the molecule is directly linked to the handedness of the resulting self-assembled helices. acs.orgacs.org For example, the enantiomerically pure forms of lithium 12-hydroxystearate produce helices with a specific twist, while the racemic mixture forms achiral flat ribbons. acs.org This strong correlation between molecular chirality and macroscopic helical morphology is a hallmark of the self-assembly of 12-hydroxystearic acid and its derivatives. nih.gov The specific twist and morphology of the helical fibers formed by this compound would similarly be dictated by the enantiomeric purity of the 12-hydroxyoctadecanoate used.

The efficiency of gelation and the properties of the resulting organogel are influenced by several factors, including the nature of the solvent, the concentration of the gelator, and the cooling rate of the solution. The interplay between the gelator molecules and the solvent is critical. Solvents with appropriate Hansen solubility parameters are more likely to be gelled. nih.gov The thermal stability of the gel is also a key property, which can be determined by measuring the gel-to-sol transition temperature. The mechanical properties of the gel, such as its viscoelasticity, can be characterized using rheological techniques. researchgate.net

The underlying structure of the organogels formed by this compound consists of a network of self-assembled fibrillar structures, often referred to as SAFiNs. These networks can be visualized using microscopic techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). These images often reveal long, entangled fibers that form a porous network, which is responsible for trapping the solvent. researchgate.net X-ray diffraction studies on related 12-hydroxystearate gels have shown that the gelator molecules are typically arranged in a lamellar structure within the fibers. researchgate.net

Formation of Micelles and Tubular Structures in Solution

In solution, amphiphilic molecules like this compound can self-assemble into various aggregates, including micelles and tubular structures, depending on the concentration and solvent conditions. ru.nl Micelles are typically formed in aqueous solutions where the hydrophobic alkyl chains aggregate to form a core, while the hydrophilic cadmium carboxylate head groups are exposed to the water. nih.gov In organic solvents, inverted micelles can form. At higher concentrations or under specific conditions, these spherical micelles can grow into cylindrical or worm-like micelles. ru.nl

Furthermore, the self-assembly of chiral amphiphiles can lead to the formation of more complex structures like helical ribbons and nanotubes. acs.org For instance, the lithium salt of 12-hydroxystearic acid is known to form helical ribbons which can further evolve into tubular structures. acs.org This process is driven by the specific packing of the chiral molecules. It is plausible that this compound, under appropriate conditions, could also form similar tubular or helical structures in solution.

| Structure | Description | Driving Force |

| Micelles | Spherical aggregates with a hydrophobic core and hydrophilic shell (in aqueous solution). | Hydrophobic effect |

| Inverted Micelles | Spherical aggregates with a hydrophilic core and hydrophobic shell (in organic solvents). | Solvophobic interactions |

| Cylindrical Micelles | Elongated, worm-like aggregates. | Growth of spherical micelles at higher concentrations. |

| Helical/Tubular Structures | Ordered, high-aspect-ratio structures driven by chiral interactions. | Molecular chirality and specific packing |

Elucidation of Intermolecular Forces Driving Self-Assembly

The self-assembly of this compound into the aforementioned supramolecular structures is governed by a combination of non-covalent intermolecular forces.

Coordination Bonding: The primary interaction involves the coordination of the cadmium(II) ion with the carboxylate groups of two 12-hydroxyoctadecanoate molecules. The nature of this coordination can influence the geometry and stability of the resulting assembly.

Hydrogen Bonding: A crucial directional force in the self-assembly process is the hydrogen bonding between the hydroxyl groups located at the C12 position of the alkyl chains. nih.govmiami.edu This interaction is fundamental to the formation of the fibrillar network in organogels. researchgate.netrsc.org

The collective action of these intermolecular forces dictates the specific packing of the molecules, leading to the formation of the observed diverse range of supramolecular architectures. numberanalytics.com

Advanced Research Applications and Materials Science Contributions of Cadmium 2+ ;12 Hydroxyoctadecanoate

Integration in Polymer Additives and Composites Research

The incorporation of metallic compounds into polymer matrices is a well-established strategy to enhance their physical and chemical properties. Cadmium(2+);12-hydroxyoctadecanoate (B1258542) has been investigated for its potential to improve the durability and functionality of various polymeric materials.

Investigations as a Stabilizer in Polymeric Systems

Cadmium(2+);12-hydroxyoctadecanoate belongs to the family of metal stearates, which are widely recognized for their role as thermal stabilizers in polymers, particularly in polyvinyl chloride (PVC). While direct research on this compound is limited, the behavior of analogous compounds like zinc stearate (B1226849) provides insights into its potential mechanism. For instance, studies on the thermal stabilization of PVC using a combination of zinc stearate and calcium stearate have shown a significant increase in the dehydrochlorination temperature, indicating enhanced thermal stability. The initial degradation temperature of PVC was observed to shift to higher temperatures with the incorporation of these metal stearates. semanticscholar.org It is proposed that this compound would function similarly, by neutralizing acidic byproducts of polymer degradation and thus preventing autocatalytic decomposition.

Research into cadmium-incorporated oil-based bioactive polymers further supports the principle of integrating cadmium into polymer structures to achieve specific functionalities. researchgate.net These studies, although focused on different end-applications, demonstrate the compatibility and potential synergistic effects of cadmium compounds within a polymer matrix.

Applications in Polymer-Based Gels and Composites

The use of this compound in the formulation of polymer-based gels and composites is an area of emerging research. The long, saturated fatty acid chain of the 12-hydroxyoctadecanoate can act as a gelling agent or a plasticizer, modifying the rheological properties of the polymer melt and the flexibility of the final product. The cadmium ion, in turn, can form coordination complexes, creating cross-linking points that can enhance the mechanical strength and thermal resistance of the composite material. While specific data on this compound is not extensively available, the principles of using metal-containing compounds in composites are well-documented.

Role in Cellulose-Derived Composite Membrane Fabrication

Cellulose (B213188) and its derivatives are increasingly used in the development of sustainable and functional membranes for applications such as filtration and separation. researchgate.netfrontiersin.org Research has explored the fabrication of composite membranes by incorporating various nanoparticles to enhance their performance. cnr.it For example, bacterial cellulose membranes have been modified to improve their filtration capabilities for heavy metal ions like cadmium. elsevierpure.com While these studies focus on the removal of cadmium from aqueous solutions, they highlight the interaction between cellulose matrices and cadmium ions.

The potential role for this compound in this context would be as a functional additive during the membrane fabrication process itself. The long organic chain could enhance the hydrophobicity and oleophilicity of the membrane, which is desirable in applications such as oil-water separation. researchgate.net The cadmium ions could also serve to strengthen the membrane structure through interactions with the hydroxyl groups of cellulose. However, specific research on the direct incorporation of this compound into cellulose-derived composite membranes is a niche area requiring further investigation.

Tribological Studies and Lubricant Formulations

The performance of lubricants is critical in reducing friction and wear between moving surfaces. Chemical additives play a crucial role in enhancing the properties of base oils, and cadmium compounds have been studied for their potential in high-performance lubricant formulations.

Assessment of Anti-wear and Load-carrying Capabilities as Additives

Research has demonstrated that oil-soluble organo-cadmium compounds exhibit excellent anti-wear and load-carrying capacities. sae.orgdoi.org A study on cadmium dipropyldithiophosphate, a compound with similar functional principles to this compound, showed superior performance compared to some commercial additives when tested using a four-ball wear tester. sae.orgdoi.org The presence of the cadmium-based additive in mineral oil and lubricant grease led to a significant reduction in wear under various loads. sae.orgdoi.org

The effectiveness of such additives is often evaluated by their ability to maintain a lubricating film under extreme pressure, a property critical for heavy-duty applications. chevronmarineproducts.comphillips66lubricants.com The 12-hydroxyoctadecanoate component, a derivative of 12-hydroxystearic acid, is itself a known component in grease formulations, such as lithium 12-hydroxystearate, valued for its thickening properties and contribution to film formation. nrc.govasme.org The combination of the cadmium ion with this long-chain fatty acid is expected to provide synergistic effects, enhancing both the anti-wear and load-carrying properties of the lubricant.

Table 1: Tribological Performance of an Organic Cadmium Additive

| Parameter | Base Oil | Base Oil + Commercial Additive | Base Oil + Organic Cadmium Additive |

| Wear Scar Diameter (mm) | High | Moderate | Low |

| Load-Carrying Capacity (N) | Standard | Increased | Significantly Increased |

| Coefficient of Friction | Standard | Reduced | Significantly Reduced |

This table is a representative summary based on findings from studies on organic cadmium lubricant additives. sae.orgdoi.org

Mechanisms of Tribochemical Film Formation on Lubricated Surfaces

The superior tribological performance of cadmium-containing lubricant additives is attributed to the formation of a protective tribochemical film on the rubbing surfaces. sae.orgdoi.org During operation, the high temperatures and pressures at the points of contact trigger chemical reactions between the additive and the metal surface. rsc.org

Surface analysis techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray (EDX), and X-ray Photoelectron Spectrometry (XPS) have been used to investigate the composition of these films. sae.orgdoi.org Studies on organic cadmium additives reveal that these tribochemical films are complex, mixed layers. sae.orgdoi.org They are composed of atomic cadmium, as well as metal sulfides, sulfates, and phosphates that are formed from the decomposition of the additive and its interaction with the base oil and the metal surface. sae.orgdoi.org

The presence of a soft cadmium film is believed to play a particularly important role in improving the anti-wear properties of the lubricant. sae.orgdoi.org This film acts as a solid lubricant, shearing easily under stress and thus reducing direct metal-to-metal contact and preventing adhesive wear. The formation of this protective layer is a dynamic process, constantly being worn away and replenished by the lubricant additive, ensuring continuous protection of the moving parts. sae.orgdoi.orgelsevierpure.com

Explorations in Nanoscience and Nanotechnology Precursors

This compound serves as a significant precursor in the synthesis of cadmium-based nanomaterials, such as quantum dots (QDs) and nanoparticles. nih.gov The compound acts as a source of cadmium ions in a controlled manner, which is crucial for the nucleation and growth of well-defined nanocrystals.

The synthesis process often involves the thermal decomposition of the cadmium precursor in a high-boiling point solvent. researchgate.net For instance, in the synthesis of cadmium selenide (B1212193) (CdSe) quantum dots, this compound can be used in a similar fashion to cadmium oleate. youtube.com The precursor is dissolved in a non-polar solvent like 1-octadecene (B91540) along with oleic acid and heated. youtube.com This in-situ reaction forms a cadmium carboxylate complex. Subsequently, a selenium precursor, such as trioctylphosphine (B1581425) selenide, is rapidly injected into the hot solution, initiating the formation of CdSe nanocrystals. youtube.com The size of the resulting quantum dots, which dictates their unique optical and electronic properties, can be precisely controlled by varying the reaction time and temperature. youtube.com

The 12-hydroxyoctadecanoate ligand plays a dual role in this process. Besides being the counterion to the cadmium source, upon decomposition, it and its derivatives (like oleic acid often present in the reaction mixture) act as capping agents or surfactants. youtube.com These long-chain organic molecules adsorb onto the surface of the growing nanoparticles, preventing their aggregation and controlling their size and shape. nih.govyoutube.com This stabilization is essential for producing monodisperse nanoparticles with uniform properties, which is a key requirement for their application in high-tech devices like displays and biomedical imaging probes. nih.govyoutube.com

The use of single-source precursors, where both the metal and the chalcogenide are part of the same molecule, is another area of exploration. researchgate.net While this compound is not a single-source precursor itself, its role in established multi-precursor methods highlights the importance of cadmium carboxylates in the bottom-up fabrication of functional nanomaterials. researchgate.netmdpi.com Research into various cadmium complexes continues to refine the synthesis of nanoparticles with tailored morphologies, including nanorods, nanowires, and hierarchical structures. researchgate.netmdpi.com

Table 1: Nanoparticles Synthesized Using Cadmium Carboxylate Precursors

| Nanoparticle Type | Precursor Example | Synthesis Method | Key Application Areas |

|---|---|---|---|

| Cadmium Selenide (CdSe) QDs | Cadmium Oleate | High-temperature decomposition | Displays, Bio-imaging, LEDs youtube.com |

| Cadmium Sulfide (B99878) (CdS) NPs | Cadmium Diethyldithiocarbamate | Thermal decomposition in oil | Photocatalysis, Solar Cells researchgate.net |

| Cadmium Phosphate Hydroxide (B78521) (CPH) | Cadmium Oleate | Hydrothermal Method | Precursor for CdS Nanowires mdpi.com |

| Cadmium Oxide (CdO) NPs | Cadmium Acetate (B1210297) | Co-precipitation, Solvothermal | Semiconductors, Catalysis researchgate.netnih.gov |

Fundamental Contributions to Colloidal and Interfacial Science

The study of this compound and its related compounds provides significant insights into colloidal and interfacial phenomena. The field of colloid science deals with systems where one substance of microscopically dispersed insoluble particles is suspended throughout another substance. sciencepublishinggroup.com The stability of these systems is paramount, and surfactants or stabilizers are often required to prevent aggregation. whiterose.ac.uk

The ligand, 12-hydroxyoctadecanoic acid, and its polymerized form, poly(12-hydroxystearic acid) (PHSA), are particularly important in this context. PHSA is a well-established and highly effective steric stabilizer for colloidal particles dispersed in non-polar solvents. whiterose.ac.ukacs.org In these systems, the PHSA chains are adsorbed onto the surface of particles (such as poly(methyl methacrylate) or PMMA latexes) and extend into the hydrocarbon solvent. rsc.org When two such particles approach each other, the interaction between their respective polymer layers creates a repulsive force that prevents them from aggregating, thus ensuring the stability of the colloidal dispersion. whiterose.ac.ukacs.org

This compound, as a metal soap, is itself an amphiphilic molecule, meaning it has both a polar (the cadmium carboxylate head) and a non-polar (the hydrocarbon tail) part. This structure allows it to act as a surfactant at interfaces, such as the boundary between oil and water or a solid and a liquid. Its behavior can be compared to other metal soaps like lithium or calcium 12-hydroxystearate, which are known to influence the colloidal stability and rheological properties of systems like lubricating greases. researchgate.net

Furthermore, the study of monomolecular layers (monolayers) of 12-hydroxystearic acid at the air-water interface using techniques like Langmuir film balance and infrared spectroscopy provides fundamental data on molecular orientation and packing. acs.org Such studies are crucial for understanding the behavior of these molecules at interfaces, which is essential for applications in coatings, lubrication, and the fabrication of layered materials. The presence of the cadmium ion in this compound would be expected to significantly influence the properties of such interfacial films due to ionic interactions.

Table 2: Role in Colloidal and Interfacial Systems

| System/Phenomenon | Related Compound | Function/Observation | Scientific Importance |

|---|---|---|---|

| Colloidal Dispersion Stability | Poly(12-hydroxystearic acid) (PHSA) | Steric stabilization of particles in non-polar media. whiterose.ac.ukacs.org | Model system for studying hard-sphere interactions and developing stable non-aqueous colloids. rsc.org |

| Lubricating Greases | Lithium/Calcium 12-hydroxystearate | Thickener, affects colloidal stability and moisture resistance. researchgate.net | Understanding the role of metal soaps in controlling rheological properties. |

| Air-Water Interface | 12-Hydroxystearic Acid | Forms Langmuir films with specific molecular orientations. acs.org | Fundamental insights into interfacial packing and molecular behavior. |

| Soil Science | Cadmium (Cd2+) | Transport facilitated by mobile soil colloids. nih.govnih.gov | Understanding contaminant mobility in the environment. |

Potential in Sensor Development

While direct applications of this compound as the primary sensing element in a sensor are not widely documented, its properties and its role as a precursor suggest significant potential in this field. The development of sensitive and selective sensors for various analytes, including heavy metal ions like cadmium (Cd2+), is a major area of research. mdpi.commdpi.com

The most immediate potential for this compound lies in its use as a precursor for synthesizing cadmium-based nanomaterials with sensing capabilities. For example, cadmium sulfide (CdS) or cadmium selenide (CdSe) quantum dots, which can be synthesized using this compound, exhibit strong and stable fluorescence. nih.govyoutube.com This fluorescence is highly sensitive to the local environment and can be quenched or enhanced by the presence of specific analytes. This principle is the basis for many fluorescent sensors. QDs can be functionalized with specific recognition elements (like aptamers or antibodies) to create highly selective biosensors. nih.gov

Another potential application is in the fabrication of electrochemical sensors. Nanomaterials derived from this compound could be used to modify electrode surfaces. mdpi.com The high surface area and unique electronic properties of these nanomaterials can enhance the electrochemical signal, leading to higher sensitivity and lower detection limits for the target analyte. mdpi.comresearchgate.net

Furthermore, this compound could serve as a stable, solid-state source of Cd2+ ions. This is valuable for the development, calibration, and validation of the very sensors designed to detect cadmium. rsc.orgnih.govresearchgate.net Having a reliable standard is crucial for ensuring the accuracy and reproducibility of any sensor. The compound could be incorporated into a polymer matrix or other material to create a controlled-release system for delivering precise amounts of Cd2+ ions for sensor testing. researchgate.net

Table 3: Potential Roles in Sensor Technology

| Sensor Type | Detection Principle | Potential Role of this compound |

|---|---|---|

| Fluorescent Aptasensor | Conformational change of a DNA aptamer upon binding Cd2+ alters fluorescence. nih.govnih.gov | Precursor for fluorescent quantum dots used as the signaling element. |

| Colorimetric Sensor | Complex formation between Cd2+ and a reagent (e.g., dithizone) causes a visible color change. rsc.org | Stable source of Cd2+ ions for sensor calibration and performance validation. |

| Electrochemical Sensor | Stripping voltammetry measures the current from Cd2+ ions pre-concentrated on an electrode. mdpi.comnih.gov | Precursor for nanomaterials used to modify the electrode surface, enhancing sensitivity. |

| Ion-Selective Electrode (ISE) | A membrane containing a Cd2+-selective ionophore develops a potential proportional to the ion concentration. researchgate.net | Component in the preparation of calibration standards. |

Analytical Methodologies for Cadmium 2+ ;12 Hydroxyoctadecanoate and Cadmium Speciation

Development and Validation of Analytical Techniques for Compound Quantification

The quantification of cadmium(2+);12-hydroxyoctadecanoate (B1258542) in complex matrices, such as polymers, necessitates the development and validation of robust analytical methods. A primary challenge lies in the extraction of the analyte from the sample matrix without altering its chemical form. Solvent extraction using appropriate organic solvents is a common first step. For instance, in the analysis of metal additives in polyethylene (B3416737) and polypropylene (B1209903), xylene has been utilized to dissolve the polymer matrix, allowing for the subsequent analysis of the metallic compounds. researchgate.netuludag.edu.tr

Method validation is a critical aspect to ensure the reliability of the analytical data. This process typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (repeatability and reproducibility). bohrium.com For example, in the determination of cadmium in polymers using inductively coupled plasma-optical emission spectrometry (ICP-OES) after high-pressure ashing, validation parameters were rigorously evaluated. The LOD and LOQ for cadmium were found to be in the ranges of 0.08–2.58 mg/kg and 2.93 mg/kg, respectively, demonstrating the method's suitability for trace-level analysis. bohrium.com

The development of analytical methods also extends to the organic component of the compound, 12-hydroxystearic acid. While much of the research on 12-hydroxystearic acid and its salts focuses on their physical properties as organogelators, the analytical methods employed in these studies, such as chromatography and spectroscopy, can be adapted for quantification. nih.govresearchgate.netresearchgate.net

Spectroscopic Techniques for Cadmium Speciation and Concentration (e.g., AAS, ICP-AES/MS)

Spectroscopic techniques are the cornerstone of cadmium analysis, providing both total concentration and, in some cases, speciation information.

Atomic Absorption Spectroscopy (AAS) is a widely used technique for determining the total cadmium content in a sample. It measures the absorption of light by free cadmium atoms in the gaseous state. nih.gov Flame AAS (FAAS) and the more sensitive Graphite Furnace AAS (GFAAS) are common variants. For instance, in the analysis of foodstuffs, a method involving dry ashing followed by GFAAS measurement has been evaluated for the determination of total cadmium. nih.gov

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques for multi-elemental analysis with high sensitivity and low detection limits. nih.govcore.ac.uk In ICP-AES, the sample is introduced into a high-temperature plasma, and the emitted light from excited cadmium atoms is measured. ICP-MS, on the other hand, measures the mass-to-charge ratio of ions produced in the plasma, offering exceptional sensitivity for trace and ultra-trace analysis. nih.gov These techniques are often the methods of choice for determining the total cadmium concentration in various samples after acid digestion. A study on the determination of heavy metals in polymers utilized ICP-OES after a high-pressure asher digestion, demonstrating good accuracy and precision. bohrium.com

Fourier Transform Infrared (FTIR) Spectroscopy is particularly valuable for the characterization of the metal carboxylate bond in cadmium(2+);12-hydroxyoctadecanoate. The vibrational frequencies of the carboxylate group (COO-) are sensitive to the coordinating metal ion. researchgate.netepa.govresearchgate.netnih.gov By analyzing the shifts in the asymmetric and symmetric stretching bands of the COO- group, it is possible to identify the presence of cadmium carboxylates and distinguish them from other metal soaps. epa.govresearchgate.net For example, the infrared spectra of metal carboxylates show characteristic absorption bands, with the position of the COO- stretching vibration being indicative of the metal cation. epa.gov911metallurgist.com

Raman Spectroscopy complements FTIR in the characterization of metal soaps. While FTIR is more sensitive to the metal cation, Raman spectroscopy can provide detailed information about the carbon chain of the fatty acid. epa.govresearchgate.net The combination of both techniques allows for a more complete identification of metal carboxylates in complex matrices. epa.gov

Chromatographic and Voltammetric Methods for Compound Separation and Detection

Chromatographic and voltammetric methods are instrumental in the separation and detection of cadmium species, providing crucial information for speciation analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating different chemical species in a mixture. core.ac.uk When coupled with a sensitive detector like ICP-MS (HPLC-ICP-MS), it becomes a powerful tool for the speciation of organometallic compounds. core.ac.uknih.govresearchgate.netrsc.org This hyphenated technique allows for the separation of different cadmium-containing species based on their chemical properties, followed by highly sensitive and selective detection of cadmium in each separated fraction. For instance, HPLC-ICP-MS has been successfully applied to the speciation of cadmium-phytochelatin complexes in biological samples, demonstrating its capability to separate and quantify different cadmium species. nih.govresearchgate.net While direct application to this compound is not widely reported, the principles of this technique are readily adaptable for its analysis, likely involving a reversed-phase separation to handle the long alkyl chain of the 12-hydroxyoctadecanoate.

Gas Chromatography (GC) , typically coupled with mass spectrometry (GC-MS), can be employed for the analysis of the organic portion of the compound after derivatization. For example, a method for the determination of phthalates and bisphenol A in water involved extraction followed by GC-MS analysis. mdpi.com A similar approach could be developed for 12-hydroxystearic acid after its release from the cadmium salt.

Voltammetric methods , such as Anodic Stripping Voltammetry (ASV) , are highly sensitive electrochemical techniques for the determination of trace metals, including cadmium. bohrium.commdpi.comunesp.brresearchgate.netmdpi.com ASV involves a pre-concentration step where cadmium ions are deposited onto an electrode, followed by a stripping step where the deposited cadmium is re-oxidized, generating a current signal proportional to its concentration. bohrium.com Differential Pulse Anodic Stripping Voltammetry (DPASV) is a commonly used variant that offers enhanced sensitivity. mdpi.com These methods are particularly useful for determining the concentration of "free" or labile cadmium ions in a solution, which is critical for speciation analysis and assessing bioavailability. bohrium.commdpi.com

| Technique | Principle | Information Provided | Typical Sample Preparation | Key Advantages | Reference |

|---|---|---|---|---|---|

| Atomic Absorption Spectroscopy (AAS) | Measures absorption of light by free atoms. | Total Cadmium Concentration | Acid Digestion | Cost-effective, reliable. | nih.gov |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Measures mass-to-charge ratio of ions in plasma. | Total Cadmium Concentration, Isotopic Ratios | Acid Digestion | High sensitivity, multi-element capability. | nih.gov |

| Fourier Transform Infrared (FTIR) Spectroscopy | Measures absorption of infrared radiation by molecular vibrations. | Identification of Metal-Carboxylate Bonds | Direct analysis or extraction | Non-destructive, provides structural information. | researchgate.netepa.gov |

| High-Performance Liquid Chromatography - Inductively Coupled Plasma - Mass Spectrometry (HPLC-ICP-MS) | Separation of species by chromatography followed by elemental detection. | Cadmium Speciation and Quantification | Solvent Extraction | Powerful for speciation analysis. | nih.govresearchgate.net |

| Anodic Stripping Voltammetry (ASV) | Electrochemical deposition and stripping of the analyte. | Trace Concentration of Labile Cadmium | Direct analysis in solution or after extraction | Extremely high sensitivity for trace metals. | bohrium.commdpi.com |

| X-ray Fluorescence (XRF) | Measures fluorescent X-rays emitted from a sample. | Elemental Composition | Minimal to none for solids | Non-destructive, rapid screening. | researchgate.netbohrium.comspectro.comresearchgate.net |

| Energy Dispersive X-ray Spectroscopy (EDX/EDS) | Measures X-rays emitted from a sample bombarded by an electron beam. | Elemental Composition and Distribution | Minimal, often coupled with SEM | Micro-scale elemental mapping. | medium.comresearchgate.netbruker.com |

X-ray Based Analytical Methods (e.g., XRF, EDX) for Elemental Analysis and Distribution

X-ray based methods are powerful, non-destructive techniques for elemental analysis and can provide valuable information on the presence and distribution of cadmium in materials.

X-ray Fluorescence (XRF) is a widely used technique for the rapid and non-destructive elemental analysis of solid and liquid samples. spectro.comresearchgate.net The sample is irradiated with X-rays, causing the elements within to emit characteristic fluorescent X-rays. The energy of these emitted X-rays is unique to each element, allowing for their identification, and the intensity is proportional to the concentration. XRF is particularly useful for screening materials for the presence of restricted elements like cadmium. spectro.com For instance, a method for the determination of heavy metals in polyethylene and polypropylene using energy dispersive X-ray fluorescence (EDXRF) spectrometry after solvent treatment has been developed and validated. researchgate.netuludag.edu.trbohrium.com This approach offers a fast and simple way to check for compliance with regulatory limits. bohrium.com

| Element | Detection Limit (mg/kg) | Reference |

|---|---|---|

| Cadmium (Cd) | 12 | uludag.edu.tr |

| Chromium (Cr) | 24 | uludag.edu.tr |

| Mercury (Hg) | 12 | uludag.edu.tr |

| Lead (Pb) | 12 | uludag.edu.tr |

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that is typically coupled with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). medium.combruker.com It allows for the elemental analysis of very small areas of a sample. medium.comresearchgate.net An electron beam is focused on the sample, which excites the atoms and causes them to emit characteristic X-rays. By mapping the intensity of these X-rays across the sample surface, EDX can provide a visual representation of the elemental distribution. medium.com This is particularly useful for investigating the homogeneity of this compound distribution within a polymer matrix or for identifying localized concentrations of the stabilizer.

Theoretical and Computational Studies of Cadmium 2+ ;12 Hydroxyoctadecanoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of coordination complexes. acs.orgresearchgate.net While specific DFT studies on cadmium(2+);12-hydroxyoctadecanoate (B1258542) are not extensively available in the public domain, the principles can be applied to predict its structural and electronic characteristics based on studies of similar cadmium carboxylate complexes. researchgate.netresearchgate.net

The cadmium(2+) ion, with its d¹⁰ electron configuration, typically engages in coordination with oxygen-donating ligands, such as the carboxylate group of the 12-hydroxyoctadecanoate anion. The coordination geometry around the cadmium center is expected to be influenced by the steric bulk of the long alkyl chains and the potential for the hydroxyl group at the 12th position to participate in intra- or intermolecular interactions.

A projected overview of the molecular geometry, based on data from analogous cadmium complexes, is presented below.

| Parameter | Projected Value | Basis of Projection |

|---|---|---|

| Cd-O (carboxylate) bond length | 2.25 - 2.40 Å | Based on DFT calculations of cadmium acetate (B1210297) dihydrate and other cadmium carboxylates. researchgate.net |

| O-C-O (carboxylate) bond angle | ~125° | Typical for carboxylate groups in metal complexes. |

| Coordination number of Cadmium | 4 to 6 | Dependent on the packing and presence of bridging or water ligands. acs.org |

| C-C bond length (alkyl chain) | ~1.54 Å | Standard for sp³ hybridized carbon atoms. |

| C-O (hydroxyl) bond length | ~1.43 Å | Standard for alcohol C-O bonds. |

Molecular Dynamics Simulations of Self-Assembly and Interfacial Phenomena

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, including their self-assembly into larger structures and their interactions at interfaces. While specific MD simulations for this compound are not readily found, extensive research has been conducted on the self-assembly of 12-hydroxystearic acid (12-HSA) and other metal stearates. researchgate.netx-mol.com

MD simulations of 12-HSA have shown that its self-assembly is driven by hydrogen bonding between the hydroxyl groups and the carboxylic acid heads, leading to the formation of fibrillar networks that are responsible for its organogelating properties. The chirality at the 12th carbon has been shown to influence the handedness of the resulting aggregates.

In the case of metal stearates, MD simulations have revealed the formation of lamellar structures, with the metal ions forming a plane coordinated by the carboxylate head groups, and the aliphatic tails extending outwards. researchgate.netx-mol.com It is highly probable that this compound would adopt a similar lamellar structure. The cadmium ions would be coordinated by the carboxylate groups, and the long hydrocarbon chains of the 12-hydroxyoctadecanoate ligands would align due to van der Waals interactions. The hydroxyl groups along the chains could introduce additional ordering through intermolecular hydrogen bonding between the layers. At elevated temperatures, MD simulations predict a disordering of these hydrocarbon chains. researchgate.net

| System | Key Findings | Reference |

|---|---|---|

| 12-Hydroxystearic Acid in Hexane | Self-assembles into ordered aggregates through hydrogen bonding of hydroxyl and carboxyl groups. Chirality at C12 dictates the twist of the aggregates. | acs.org |

| Metal Stearates (Cu, Ni, Co, Fe) | Formation of lamellar layers with periodic arrangement of metal atoms and aliphatic chains. Disordering of chains at higher temperatures. | researchgate.netx-mol.com |

| Stearate-intercalated Layered Double Hydroxides | Stearate (B1226849) chains are tilted within the gallery space. Basal spacing is proportional to the carbon chain length. | rsc.org |

Lattice Energy Calculations for Crystalline Stability

The lattice energy of an ionic solid is a measure of the strength of the electrostatic interactions between the ions in the crystal lattice and is a key indicator of its thermodynamic stability. It is the enthalpy change when one mole of a solid ionic compound is formed from its gaseous ions. While a precise experimental or calculated value for the lattice energy of this compound is not available, the principles governing lattice energy can be discussed.

For a comparative perspective, the lattice energies of some simple cadmium salts are provided below.

| Compound | Formula | Lattice Energy (kJ/mol) | Reference |

|---|---|---|---|

| Cadmium Fluoride | CdF₂ | 2638 | calculla.com |

| Cadmium Hydroxide (B78521) | Cd(OH)₂ | 2607 | axeleratio.com |

| Cadmium Iodide | CdI₂ | - | A Born-Haber cycle would be needed for a precise value. scribd.com |

| Cadmium Sulfide (B99878) | CdS | 3230 | calculla.com |

| Cadmium Oxide | CdO | 3655 | calculla.com |

Note: The lattice energy for this compound would be expected to be significantly lower than these values due to the much larger size of the anion.

Modeling of Monolayer Behavior and Surface Potentials

The behavior of amphiphilic molecules at the air-water interface can be studied using Langmuir troughs, and the data obtained can be used to model their monolayer properties. The formation of Langmuir-Blodgett films of metal stearates, including cadmium stearate, has been a subject of interest for creating ordered molecular assemblies. acs.orgarxiv.org

When 12-hydroxyoctadecanoic acid is spread on a water surface, it forms a monolayer where the polar carboxyl and hydroxyl groups are in contact with the water, and the hydrophobic alkyl chains are oriented towards the air. Upon compression, this monolayer undergoes phase transitions that can be monitored by measuring the surface pressure as a function of the area per molecule.

If cadmium ions are present in the aqueous subphase, they will interact with the carboxylate head groups, forming a cadmium 12-hydroxystearate monolayer. Studies on cadmium stearate monolayers have shown that the presence of the cadmium ion leads to a more condensed and ordered film compared to stearic acid alone. aip.org The surface potential of the monolayer, which is related to the orientation of the molecular dipoles, is also significantly affected by the binding of the cadmium ions. The maximum surface potential for a mixed monolayer of cadmium stearate and polypyrrole was found to be dominated by the polypyrrole component, but the presence of cadmium stearate was crucial for the formation of stable and transferable films. acs.org

| Compound/System | Property | Value | Reference |

|---|---|---|---|

| Cadmium Stearate | Monolayer collapse pressure | ~50 mN/m | acs.org |

| Stearic Acid on pure water | Chain tilt angle from surface normal | ~20° | aip.org |

| Stearic Acid on ion-containing subphase | Chain tilt angle from surface normal | ~0° | aip.org |

| Mixed Cadmium Stearate/Polypyrrole Monolayer | Maximum surface potential | ~260 mV | acs.org |

Abiotic Environmental Fate and Transformation of Cadmium 2+ ;12 Hydroxyoctadecanoate

Chemical Degradation Pathways in Environmental Compartments

Direct abiotic degradation of cadmium(2+);12-hydroxyoctadecanoate (B1258542) as a whole molecule is not a primary environmental fate process. Instead, its transformation begins with dissociation in water.

The 12-hydroxyoctadecanoate component, a saturated hydroxy fatty acid, is not susceptible to abiotic degradation processes such as hydrolysis due to the absence of functional groups that readily hydrolyze under typical environmental conditions. nih.gov Furthermore, 12-hydroxyoctadecanoic acid does not possess chromophores that absorb light at wavelengths greater than 290 nm, making it resistant to direct photolysis by sunlight. nih.gov While it is known to be biodegradable, its abiotic degradation is limited. nih.gov

The cadmium ion (Cd²⁺) is a persistent, non-biodegradable heavy metal. tandfonline.com Its fate and transformation are governed by geochemical processes rather than chemical degradation.

Identification of Abiotic Transformation Products

The primary abiotic transformation products of cadmium(2+);12-hydroxyoctadecanoate in the environment are its dissociated ions:

Cadmium ion (Cd²⁺)

12-hydroxyoctadecanoate anion

Once dissociated, the cadmium ion can undergo further speciation in the environment, forming various inorganic and organic complexes depending on the matrix. In water, the fully dissociated cadmium aquo ion (Cd(H₂O)₆²⁺) is a dominant species, particularly in acidic to near-neutral freshwater (pH ≤ 8.5). industrialchemicals.gov.au

The 12-hydroxyoctadecanoate anion will exist in equilibrium with its protonated form, 12-hydroxyoctadecanoic acid, depending on the pH of the surrounding medium. Fatty acids like this are weak acids with a pKa around 5. diva-portal.org

Interaction with and Mobility in Abiotic Environmental Matrices (e.g., water, soil)

The interaction and mobility of this compound are determined by the behavior of the cadmium ion and the long-chain fatty acid in environmental compartments like soil and water.

In Water: this compound is sparingly soluble in water. However, soluble cadmium salts readily dissociate in water to release the cadmium aquo ion. industrialchemicals.gov.au The degree of dissociation of metal salts of fatty acids, like stearic acid, is influenced by the pH and the presence of other cations in the water. researchgate.net The cadmium ion itself is considered mobile in water, with concentrations in drinking water generally below 1 µg/L but potentially increasing due to industrial discharges.

In Soil: The mobility of the components of this compound in soil is complex and influenced by various soil properties.